Lipophilicity (cLogP) Distinguishes 3‑Fluorophenyl from Non‑Fluorinated Analog
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole exhibits a calculated LogP of 2.18, which is 0.14 log units higher than the non‑fluorinated 5‑phenyl‑3‑methyl‑1,2,4‑oxadiazole (cLogP = 2.05) . This modest increase in lipophilicity, conferred by the 3‑fluoro substituent, can enhance passive membrane permeability while still remaining within the optimal range (LogP 1–3) for oral bioavailability under Lipinski's Rule of Five.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.18 (Leyan.com calculated value) |
| Comparator Or Baseline | 5-Phenyl-3-methyl-1,2,4-oxadiazole (CAS 1199‑00‑4): cLogP = 2.05 (Molbase) |
| Quantified Difference | ΔLogP = +0.13 to +0.14 |
| Conditions | In silico prediction (ALogP / XLogP consensus) |
Why This Matters
Lipophilicity directly influences membrane permeability and non‑specific protein binding; a 0.13–0.14 log unit increase can translate to a measurable difference in cell-based assay exposure.
